molecular formula C11H22O B14740310 4-Ethylnonan-3-one CAS No. 6378-56-9

4-Ethylnonan-3-one

Cat. No.: B14740310
CAS No.: 6378-56-9
M. Wt: 170.29 g/mol
InChI Key: HJFWQFVGSPVTQQ-UHFFFAOYSA-N
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Description

4-Ethylnonan-3-one is an organic compound belonging to the ketone family It is characterized by the presence of a carbonyl group (C=O) bonded to an ethyl group and a nonane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylnonan-3-one can be synthesized through several methods. One common approach involves the alkylation of nonan-3-one with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent side reactions.

Industrial Production Methods

In an industrial setting, this compound can be produced via catalytic hydrogenation of 4-ethylnon-2-en-3-one. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Ethylnonan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound with sodium borohydride yields the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha position relative to the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: 4-Ethylnonanoic acid.

    Reduction: 4-Ethylnonan-3-ol.

    Substitution: Various substituted ketones depending on the alkyl halide used.

Scientific Research Applications

4-Ethylnonan-3-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.

Mechanism of Action

The mechanism of action of 4-Ethylnonan-3-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on biological pathways.

Comparison with Similar Compounds

4-Ethylnonan-3-one can be compared with other ketones such as 4-methylpentan-2-one and 4-ethyloctan-3-one. While these compounds share similar structural features, this compound is unique due to its longer carbon chain and specific substitution pattern, which confer distinct chemical and physical properties.

List of Similar Compounds

  • 4-Methylpentan-2-one
  • 4-Ethyloctan-3-one
  • 4-Propylheptan-3-one

Properties

CAS No.

6378-56-9

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

4-ethylnonan-3-one

InChI

InChI=1S/C11H22O/c1-4-7-8-9-10(5-2)11(12)6-3/h10H,4-9H2,1-3H3

InChI Key

HJFWQFVGSPVTQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)C(=O)CC

Origin of Product

United States

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